ZEN-3694 is classified as a small molecule drug and belongs to the category of BET inhibitors. These inhibitors are designed to disrupt the interaction between BET proteins and acetylated histones, thereby influencing transcriptional regulation. The compound has been developed by Zenith Epigenetics and is currently undergoing clinical trials to evaluate its efficacy in various cancer types.
The synthesis of ZEN-3694 involves complex organic chemistry techniques aimed at constructing its unique molecular framework. While specific synthetic routes may vary, they typically include:
The molecular structure of ZEN-3694 can be represented as follows:
The compound exhibits a complex structure featuring multiple rings and functional groups that contribute to its binding affinity for BET proteins. The structural analysis reveals specific regions that interact with acetylated lysines on histones, crucial for its inhibitory activity.
ZEN-3694 undergoes various chemical reactions during its interaction with biological systems:
ZEN-3694 functions primarily by inhibiting the binding of BET proteins to acetylated histones, thereby blocking the recruitment of transcriptional machinery necessary for gene activation. This action leads to:
Pharmacodynamic studies have demonstrated a dose-dependent reduction in target gene expression following treatment with ZEN-3694.
ZEN-3694 exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use as well as its delivery mechanisms.
ZEN-3694 is primarily investigated for its application in cancer therapy, particularly:
ZEN-3694 (chemical name: 6-(3,5-Dimethyl-4-isoxazolyl)-N-methyl-1-(phenylmethyl)-1H-imidazo[4,5-b]pyridin-2-amine) is a second-generation, orally bioavailable small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family. Its chemical structure features an imidazopyridine scaffold linked to a dimethylisoxazole moiety, facilitating selective interaction with acetyl-lysine recognition motifs (KAc) within BET bromodomains [3] [5]. The compound’s molecular weight is 333.40 g/mol, with an elemental composition of carbon (68.45%), hydrogen (5.74%), nitrogen (21.01%), and oxygen (4.80%) [3]. The phenylmethyl group enhances hydrophobic binding to bromodomain pockets, while the isoxazole ring contributes to hydrogen bonding with conserved asparagine residues (e.g., Asn140 in BRD4) [5].
Table 1: Chemical Properties of ZEN-3694
Property | Value |
---|---|
CAS Number | 1643947-30-1 (free base) |
Molecular Formula | C₁₉H₁₉N₅O |
Exact Mass | 333.1590 g/mol |
SMILES String | CNC1=NC2=C(N1CC3=CC=CC=C3)C=C(C4=C(C)ON=C4C)C=N2 |
Solubility | >45 mg/mL in DMSO |
Key Structural Features | Imidazopyridine core, dimethylisoxazole, phenylmethyl group |
This optimized structure enables potent, pan-BET inhibition, with binding affinity for BRD2, BRD3, BRD4, and BRDT, distinguishing it from first-generation BET inhibitors that exhibit narrower selectivity profiles [3] [5].
ZEN-3694 disrupts epigenetic signaling by competitively inhibiting the interaction between BET proteins and acetylated histones. BET proteins function as epigenetic "readers" that localize to super-enhancer regions via their tandem bromodomains (BD1 and BD2). By binding to KAc sites on histones H3 and H4, BET proteins recruit transcriptional complexes that drive oncogene expression [1] [4]. ZEN-3694 occupies the KAc binding pocket with high specificity, evidenced by >4-fold suppression of BET target genes (e.g., MYC, CCND1, CDK6) in whole blood RNA analyses within 4 hours of administration (p ≤ 0.0001) [1] [2].
In prostate cancer models resistant to androgen signaling inhibitors (ASIs), ZEN-3694 co-treatment with enzalutamide demonstrates synergistic activity. It concurrently downregulates:
ZEN-3694 exerts broad transcriptional control by altering chromatin architecture and accessibility. By displacing BET proteins from acetylated chromatin, it induces topological reorganization of super-enhancers that regulate key oncogenes [1] [4]. RNA-seq analyses in CDK4/6 inhibitor-resistant breast cancer cells reveal that ZEN-3694 combination therapy:
In metastatic castration-resistant prostate cancer (mCRPC), baseline tumor biopsies with low AR transcriptional activity show significantly longer radiographic progression-free survival (rPFS) when treated with ZEN-3694 + enzalutamide (median rPFS: 10.4 vs. 4.3 months). This underscores ZEN-3694’s role in counteracting AR-independent resistance, potentially through epigenetic silencing of GR or neurodifferentiation genes [1] [6].
Table 2: Transcriptional Targets of ZEN-3694 in Cancer Models
Target Gene/Pathway | Biological Effect | Validated Disease Context |
---|---|---|
MYC | Downregulation of proliferative drive | mCRPC, breast cancer |
CDK6/CCND1 | G1/S cell cycle arrest | CDK4/6i-resistant breast cancer |
IL-8/HEXIM1 | Immune modulation & inflammation control | mCRPC (whole blood RNA signature) |
AR/GR signaling | Restoration of ASI sensitivity | ASI-resistant mCRPC |
ZEN-3694’s ability to reprogram transcriptional networks highlights its potential as an epigenetic "resensitizer" across multiple therapy-resistant cancers [1] [4] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2